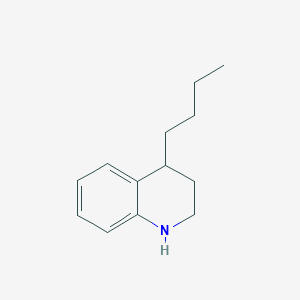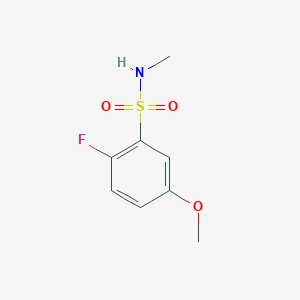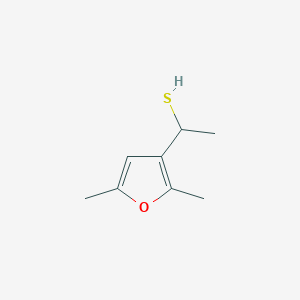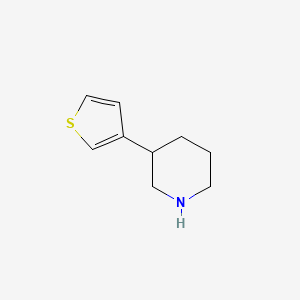
3-Methyl-4-(pyridin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is of interest due to its unique structure, which combines a pyridine ring with a butanol side chain, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-2-yl)butan-2-ol typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-Methyl-4-(pyridin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methyl-4-(pyridin-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-Methyl-4-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 4-Methyl-3-[(4-pyridin-2-yl)-2-pyrimidinyl]amino]benzoic acid
Uniqueness
3-Methyl-4-(pyridin-2-yl)butan-2-ol is unique due to its specific structural arrangement, which combines a pyridine ring with a butanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
3-methyl-4-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(9(2)12)7-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3 |
InChIキー |
RWGJNBUWFLQWFG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=N1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)








![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)

